4,4-Dimethyl-1-(piperazin-1-yl)cyclohexane-1-carboxamide
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Overview
Description
4,4-Dimethyl-1-(piperazin-1-yl)cyclohexane-1-carboxamide is a compound with the molecular formula C13H25N3O. It is a derivative of piperazine, a heterocyclic organic compound that is widely used in pharmaceuticals due to its biological activity. This compound is of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-1-(piperazin-1-yl)cyclohexane-1-carboxamide typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature.
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-1-(piperazin-1-yl)cyclohexane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation, and reducing agents for reduction reactions. Substitution reactions often involve nucleophiles or electrophiles depending on the desired product .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to amines or alcohols.
Scientific Research Applications
4,4-Dimethyl-1-(piperazin-1-yl)cyclohexane-1-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-1-(piperazin-1-yl)cyclohexane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Piperazine: A widely used compound in pharmaceuticals with similar structural features.
4-Methylpiperazine: Another derivative of piperazine with different substituents.
Cyclohexane Carboxamide: A compound with a similar core structure but different functional groups.
Uniqueness
4,4-Dimethyl-1-(piperazin-1-yl)cyclohexane-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C13H25N3O |
---|---|
Molecular Weight |
239.36 g/mol |
IUPAC Name |
4,4-dimethyl-1-piperazin-1-ylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C13H25N3O/c1-12(2)3-5-13(6-4-12,11(14)17)16-9-7-15-8-10-16/h15H,3-10H2,1-2H3,(H2,14,17) |
InChI Key |
JQZJHVZXTRLEMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CC1)(C(=O)N)N2CCNCC2)C |
Origin of Product |
United States |
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